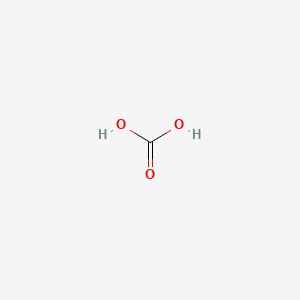

Carbonic Acid

Descripción general

Descripción

Carbonic acid (H2CO3) is a compound of hydrogen, carbon, and oxygen . It forms in small amounts when carbon dioxide (CO2) dissolves in water . The predominant species are simply loosely hydrated CO2 molecules . Carbonic acid can be considered a diprotic acid from which two series of salts can be formed—namely, hydrogen carbonates, containing HCO3−, and carbonates, containing CO32− .

Synthesis Analysis

Carbonic acid is formed when carbon dioxide combines with water in a reaction catalyzed by the enzyme carbonic anhydrase . In solution, carbonic acid is present in equilibrium with the bicarbonate ion via a simple proton transfer reaction . A study has developed a simple, sensitive, and rapid ion-exclusion chromatographic method for the simultaneous separation of carbonic acid and short chain organic acids .Molecular Structure Analysis

The molecule of Carbonic Acid consists of one carbon atom, two hydrogen atoms, and three oxygen atoms . Carbonic acid consists of a carboxyl functional group along with a hydroxyl group . The structure of carbonic acids consists of one carbon-oxygen double bond and further, this carbon is single bonded with two hydroxyl groups (OH) .Chemical Reactions Analysis

Carbonic acid is a weak acid and is unstable in nature. It undergoes partial dissociation in the presence of water to yield H+ and HCO3– (bicarbonate) ions . Carbonic acid is a diprotic acid, and can hence form two types of salts, namely bicarbonates and carbonates . Some unstable acids decompose to produce nonmetal oxides and water. Carbonic acid decomposes easily at room temperature into carbon dioxide and water .Physical And Chemical Properties Analysis

The molar mass of carbonic acid is 62.024 grams per mole . Its density in its standard state is 1.668 grams per cubic centimeter . The compound H2CO3 has a pKa value of 6.35 . The conjugate base corresponding to carbonic acid is the bicarbonate . This compound generally exists as a solution .Safety And Hazards

Propiedades

Número CAS |

22719-67-1 |

|---|---|

Nombre del producto |

Carbonic Acid |

Fórmula molecular |

H2CO3 CH2O3 |

Peso molecular |

62.025 g/mol |

Nombre IUPAC |

carbonic acid |

InChI |

InChI=1S/CH2O3/c2-1(3)4/h(H2,2,3,4) |

Clave InChI |

BVKZGUZCCUSVTD-UHFFFAOYSA-N |

SMILES canónico |

C(=O)(O)O |

melting_point |

720 °C |

Descripción física |

Solid |

Solubilidad |

12.8 mg/mL (cold water) |

Origen del producto |

United States |

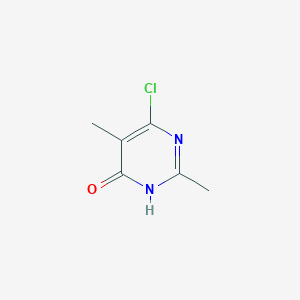

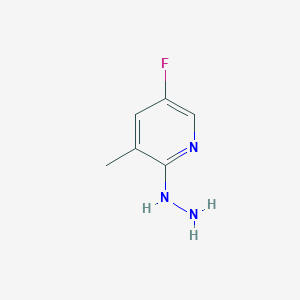

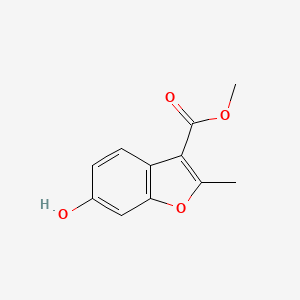

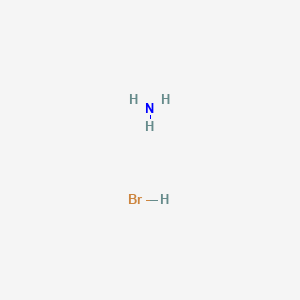

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

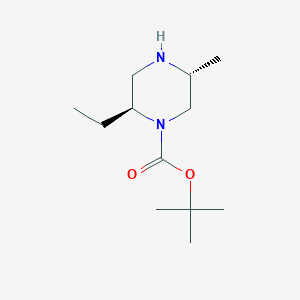

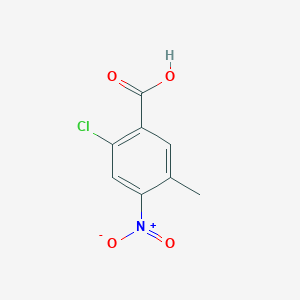

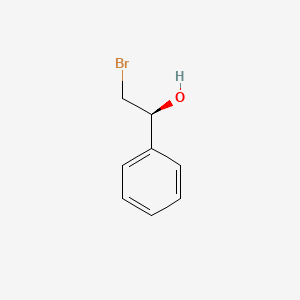

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(Tert-butoxy)carbonyl]-4-methoxypyrrolidine-2-carboxylic acid](/img/structure/B8815037.png)

![2-amino-9-[4-hydroxy-3-(hydroxymethyl)-2-methylenecyclopentyl]-3H-purin-6-one hydrate](/img/structure/B8815072.png)

![3,3-Dimethylbicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B8815108.png)